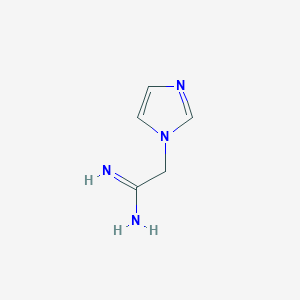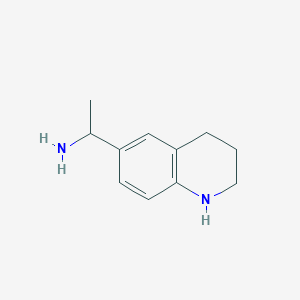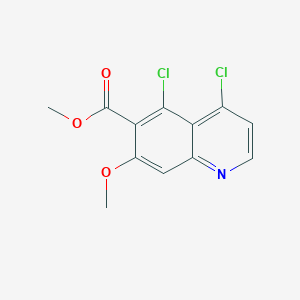
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a p-methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone typically involves the cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. For instance, nucleophilic alkynes bearing p-methoxyphenyl groups react with 3-ethoxycyclobutanones to give formal [4 + 2] cycloadducts by activation with titanium tetrachloride (TiCl4) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis involving cycloaddition reactions and the use of catalysts like TiCl4 can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the p-methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzaldehyde.
Reduction: Formation of 2,2-dimethyl-3-(p-methoxyphenyl)-1-cyclobutanol.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying cycloaddition reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)11(8-12(13)14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
AAWCVHYMSZOAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


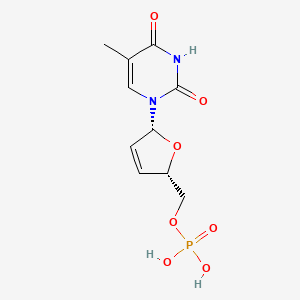
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)

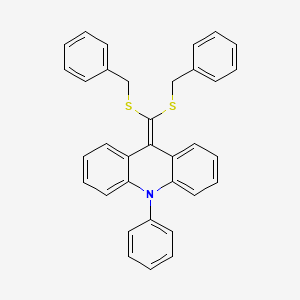

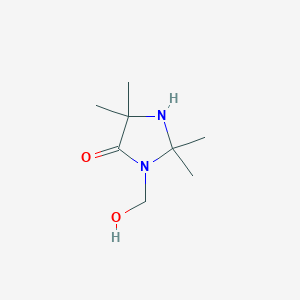
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
